(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate
Overview
Description
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate is a complex organic compound characterized by its unique structure, which includes both azo and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized by diazotization of 4-nitroaniline followed by coupling with aniline. The resulting azo compound is then reacted with ethyl bromoacetate to form the ester. The final product is obtained by esterification with 4-nitrophenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo group can be reduced to hydrazo compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium dithionite or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydrazo compounds.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism by which (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted aromatic ring but differs in functional groups.
Intermetallic compounds: While not structurally similar, they share applications in industrial processes.
Properties
IUPAC Name |
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7/c1-2-27(15-16-35-17-24(30)36-23-13-11-22(12-14-23)29(33)34)20-7-3-18(4-8-20)25-26-19-5-9-21(10-6-19)28(31)32/h3-14H,2,15-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVCDUPECNYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443283 | |
Record name | NF31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-51-6 | |
Record name | NF31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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